molecular formula C12H11F2NO5 B13259900 6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid CAS No. 885525-00-8

6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid

Cat. No.: B13259900
CAS No.: 885525-00-8
M. Wt: 287.22 g/mol
InChI Key: MNIQSHQOLNLNOF-UHFFFAOYSA-N
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Description

6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid is a synthetic organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of difluoromethoxy and dimethoxy groups in the compound enhances its chemical stability and biological activity, making it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method is favored due to its mild reaction conditions and functional group tolerance.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow chemistry can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Sodium chlorite and sulfamic acid in acetonitrile.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Various nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxy-substituted indole derivatives, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition and receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The presence of the difluoromethoxy group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    5,7-dimethoxy-1H-indole-2-carboxylic Acid: Lacks the difluoromethoxy group, which may result in different biological activities.

    6-methoxy-5,7-dimethoxy-1H-indole-2-carboxylic Acid: Contains a methoxy group instead of a difluoromethoxy group, leading to variations in chemical stability and reactivity.

Uniqueness

The presence of the difluoromethoxy group in 6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic Acid makes it unique compared to other similar compounds. This group can significantly influence the compound’s chemical properties, such as its lipophilicity, metabolic stability, and ability to interact with biological targets.

Properties

CAS No.

885525-00-8

Molecular Formula

C12H11F2NO5

Molecular Weight

287.22 g/mol

IUPAC Name

6-(difluoromethoxy)-5,7-dimethoxy-1H-indole-2-carboxylic acid

InChI

InChI=1S/C12H11F2NO5/c1-18-7-4-5-3-6(11(16)17)15-8(5)10(19-2)9(7)20-12(13)14/h3-4,12,15H,1-2H3,(H,16,17)

InChI Key

MNIQSHQOLNLNOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=C2C(=C1)C=C(N2)C(=O)O)OC)OC(F)F

Origin of Product

United States

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